3-Piperidin-4-yl-1H-indol-4-ol is a chemical compound classified under the category of organic compounds, specifically within the broader class of indole derivatives. It features a piperidine ring attached to an indole structure, which is known for its diverse biological activities. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
The compound can be identified through its unique molecular formula, which is with a molar mass of approximately 201.268 g/mol. It is part of the indole family, characterized by a fused benzene and pyrrole ring structure, and exhibits properties typical of heterocyclic compounds. The piperidine moiety contributes to the compound's pharmacological profile, enhancing its interaction with biological targets.
The synthesis of 3-piperidin-4-yl-1H-indol-4-ol can be accomplished through several methods, often involving multi-step reactions that include:
For example, one synthetic route involves the condensation of an indole derivative with a piperidine derivative in the presence of a suitable catalyst, followed by subsequent functional group modifications to yield the target compound .
The molecular structure of 3-piperidin-4-yl-1H-indol-4-ol can be depicted as follows:
This structure contributes to its unique chemical behavior and biological activities.
3-Piperidin-4-yl-1H-indol-4-ol is involved in various chemical reactions that can modify its structure for different applications:
These reactions are essential for developing derivatives with enhanced pharmacological properties.
The mechanism of action for 3-piperidin-4-yl-1H-indol-4-ol is primarily linked to its interaction with biological targets such as receptors or enzymes. The indole moiety often facilitates binding to neurotransmitter receptors, while the piperidine ring may enhance lipid solubility, allowing better penetration through biological membranes.
Research indicates that compounds similar to 3-piperidin-4-yl-1H-indol-4-ol exhibit activities such as:
These interactions suggest potential applications in treating neurological disorders and other conditions influenced by these biological pathways.
The physical properties of 3-piperidin-4-yl-1H-indol-4-ol include:
Chemical properties include:
These properties are crucial for determining its suitability in various applications, including pharmaceuticals.
3-Piperidin-4-yl-1H-indol-4-ol has several notable applications in scientific research:
The synthesis of 3-piperidin-4-yl-1H-indol-4-ol relies on strategic bond formation between the indole and piperidine moieties. A prominent route involves palladium-catalyzed cross-coupling between halogenated indoles and protected piperidine intermediates. For example, tert-butyl 4-(2,4-dihydroxyphenyl)-4-hydroxypiperidine-1-carboxylate serves as a key precursor, where deprotection and subsequent coupling with indole derivatives yield the target scaffold [1]. Alternative pathways employ N-alkylation of 4-piperidone derivatives with halogenated indoles under basic conditions (e.g., K₂CO₃ in DMF), achieving moderate yields (45–65%) [6]. The choice of protecting group (e.g., tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz)) critically impacts overall efficiency, with Boc deprotection using trifluoroacetic acid (TFA) offering superior regioselectivity for the indole-piperidine linkage [1] [6].
Table 1: Multi-Step Synthetic Routes to 3-Piperidin-4-yl-1H-indol-4-ol Core
Starting Materials | Key Reaction | Catalyst/Conditions | Intermediate | Yield (%) |
---|---|---|---|---|
Resorcinol + tert-butyl 4-oxopiperidine-1-carboxylate | Hydroxyalkylation | KOH, methanol, reflux | tert-butyl 4-(2,4-dihydroxyphenyl)-4-hydroxy-piperidine-1-carboxylate | 72 |
4-Bromo-1H-indol-4-ol + 4-(Boc)piperidine | Buchwald-Hartwig coupling | Pd₂(dba)₃, XPhos, Cs₂CO₃, toluene | tert-butyl 4-(4-hydroxy-1H-indol-3-yl)piperidine-1-carboxylate | 61 |
3-(Chloromethyl)-1H-indol-4-ol + 4-piperidone | N-Alkylation | K₂CO₃, DMF, 80°C | 1-(4-hydroxy-1H-indol-3-ylmethyl)piperidin-4-one | 58 |
Enantiomeric purity of 3-piperidin-4-yl-1H-indol-4-ol is crucial for receptor binding specificity. Chiral auxiliaries like (S)-2-(4-toluenesulfonyloxy)-phenylacetamide enable diastereoselective synthesis. N-Alkylation of racemic 3-(piperidin-3-yl)-1H-indoles with this auxiliary generates separable diastereomers: (3R,2R) and (3S,2R)-2-[3-(1H-indol-3-yl)-1-piperidyl]-2-phenylacetamides [5]. Hydrolysis or hydrogenolysis then releases enantiopure (R)- or (S)-3-(piperidin-3-yl)-1H-indoles, precursors to the 4-hydroxy analog. X-ray crystallography confirms absolute configurations, with (R)-enantiomers crystallizing in P2₁2₁2₁ space groups [2] [5]. Alternative methods use (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methyl ester for ester-linked diastereomers, separable via semi-preparative HPLC [5].
Reductive amination of 4-piperidone with 4-hydroxyindole-3-carbaldehyde using sodium triacetoxyborohydride (STAB) provides direct access to the secondary amine scaffold. Solvent polarity significantly influences stereoselectivity, with non-polar solvents (toluene) favoring cis-isomers (dr 3:1) [4]. Catalytic hydrogenation (Pd/C, H₂ 50 psi) of pyridine precursors like 3-(pyridin-4-yl)-1H-indol-4-ol yields saturated piperidines stereoselectively. Ruthenium and nickel catalysts facilitate cis-hydrogenation of polysubstituted pyridines, while iridium(I) complexes with P,N-ligands achieve enantioselective reduction of 2-substituted pyridinium salts (ee >90%) [3] [6]. Notably, fluorinated analogs require specialized conditions (Rh(I)/pinacol borane) to retain C–F bonds during dearomatization [3].
Racemic 3-piperidin-4-yl-1H-indol-4-ol precursors exhibit distinct crystallization behaviors: some form centrosymmetric "true racemates" (e.g., racemate 1b), while others (e.g., racemate 1a) spontaneously resolve into homochiral crystals during methanol crystallization [5]. Diastereomeric mixtures from chiral auxiliary reactions are separable via reverse-phase HPLC (C18 column, methanol/water gradients) or silica gel chromatography. Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers with baseline separation (α >1.5) [2]. X-ray diffraction of diastereomeric salts (e.g., with dibenzoyl-D-tartaric acid) unequivocally assigns stereochemistry, revealing H-bonding patterns that dictate crystal packing [5].
CAS No.:
CAS No.: 19444-84-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.: 1349245-31-3
CAS No.: